3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(4-chlorophenyl)ethylidene)propanohydrazide
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The synthesis begins with the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Hydrazide Formation: The benzotriazole derivative is then reacted with propanohydrazide under acidic or basic conditions to form the hydrazide intermediate.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 4-chloroacetophenone under reflux conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group in the benzotriazole ring, converting it to an amine.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of benzotriazole amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological macromolecules, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymer formulations. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting metalloenzymes, while the hydrazide group can form hydrogen bonds with biological macromolecules, disrupting their function. These interactions lead to the inhibition of pathogen growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-phenylethylidene)propanohydrazide
- 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-methylphenyl)ethylidene)propanohydrazide
- 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-bromophenyl)ethylidene)propanohydrazide
Uniqueness
The presence of the 4-chlorophenyl group in 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide imparts unique properties such as enhanced antimicrobial and anticancer activity compared to its analogs. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
478392-02-8 |
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Molecular Formula |
C17H16ClN5O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+ |
InChI Key |
YQQPVUOEEONHDS-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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